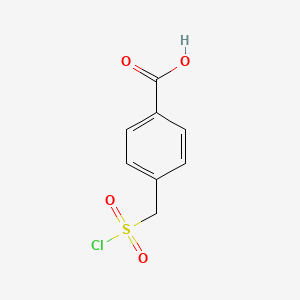![molecular formula C17H19N5O2 B2597769 N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1357797-22-8](/img/structure/B2597769.png)
N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound. It contains a [1,2,4]triazolo[4,3-a]quinoxaline moiety, which is a type of heterocyclic compound . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, [1,2,4]triazolo[4,3-a]quinoxaline derivatives can participate in a variety of chemical reactions due to their multiple reactive sites .
Aplicaciones Científicas De Investigación
Diversified Synthesis Methods
The diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, which are structurally related to the compound , is achieved through a Ugi four-component reaction. This method facilitates the rapid access to structurally varied and complex fused tricyclic scaffolds, demonstrating the versatility of these compounds in synthetic chemistry Y. An et al., 2017.
Potential Therapeutic Applications
- Antidepressant Potential : Certain derivatives of the triazoloquinoxaline class have shown promising results as novel and rapid-acting antidepressant agents. Their efficacy was demonstrated in behavioral models, indicating their potential therapeutic applications in mental health disorders R. Sarges et al., 1990.
- Adenosine Receptor Antagonism : Some derivatives exhibit potent adenosine receptor antagonism, which could be leveraged in developing treatments for various conditions, including cardiovascular diseases Bharat K. Trivedi & Robert F. Bruns, 1988.
Biological Activity
- Antiallergic Agents : The triazoloquinoxaline derivatives have been explored for their antiallergic properties, showing good activity in inhibiting histamine release and passive cutaneous anaphylaxis, suggesting potential as novel antiallergic medications B. Loev et al., 1985.
- Anticonvulsant Properties : New quinoxaline derivatives synthesized for anticonvulsant properties showed promising results in preclinical models, indicating their potential in treating seizure disorders Mohamed Alswah et al., 2013.
- Anticancer Activity : Several studies have synthesized novel derivatives and evaluated their anticancer activity, with some compounds demonstrating significant cytotoxicity against cancer cell lines. This highlights the potential of triazoloquinoxaline derivatives in cancer therapy Daiki Kaneko et al., 2020.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11-19-20-16-17(24)21(10-15(23)18-12-6-2-3-7-12)13-8-4-5-9-14(13)22(11)16/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVXOEIVFIVCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2597690.png)
![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)

![4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2597693.png)

![3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2597695.png)

![N-[2-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2597700.png)



